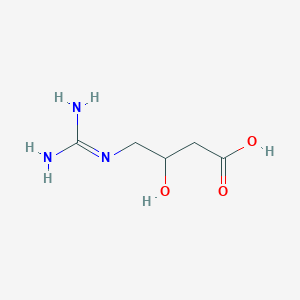

gamma-Guanidino-beta-hydroxybutyric acid

Description

Structure

3D Structure

Properties

CAS No. |

7010-89-1 |

|---|---|

Molecular Formula |

C5H11N3O3 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-(diaminomethylideneamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C5H11N3O3/c6-5(7)8-2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11)(H4,6,7,8) |

InChI Key |

KLSFSRCRYDUODT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN=C(N)N)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Gamma Guanidino Beta Hydroxybutyric Acid

Endogenous Biosynthesis Pathways

The endogenous synthesis of γ-Guanidino-β-hydroxybutyric acid is believed to primarily originate from the metabolism of gamma-aminobutyric acid (GABA), with the subsequent addition of a guanidino group and a hydroxyl group through specific enzymatic reactions.

Derivation from Gamma-Aminobutyric Acid (GABA) Metabolism and Associated Enzymology

The foundational structure of γ-Guanidino-β-hydroxybutyric acid is derived from GABA. The initial and key step in its biosynthesis is the transfer of an amidino group from L-arginine to the amino group of GABA. This reaction is a transamidination, a common biochemical mechanism for the synthesis of guanidino compounds. researchgate.net

The enzyme likely responsible for this step is an arginine:gamma-aminobutyric acid amidinotransferase . This enzyme would belong to the same class as the well-characterized arginine:glycine amidinotransferase (AGAT), which is responsible for the first step in creatine (B1669601) synthesis. wikipedia.orgmedlineplus.govmedlineplus.gov The proposed reaction mechanism involves the formation of an enzyme-amidine intermediate and the subsequent transfer of the amidino group to GABA, releasing L-ornithine as a byproduct.

Following the formation of gamma-guanidinobutyric acid, a subsequent hydroxylation step is necessary to produce γ-Guanidino-β-hydroxybutyric acid. This reaction is catalyzed by a hydroxylase enzyme. A plausible candidate for this transformation is an enzyme with similar function to gamma-butyrobetaine hydroxylase , which catalyzes the hydroxylation of gamma-butyrobetaine to form carnitine. nih.govnih.gov This enzyme would introduce a hydroxyl group at the beta-position of the butyric acid backbone.

Table 1: Proposed Enzymatic Steps in the Biosynthesis of gamma-Guanidino-beta-hydroxybutyric Acid from GABA

| Step | Substrates | Enzyme (Proposed) | Product |

| Transamidination | gamma-Aminobutyric Acid (GABA), L-Arginine | Arginine:gamma-aminobutyric acid amidinotransferase | gamma-Guanidinobutyric acid, L-Ornithine |

| Beta-Hydroxylation | gamma-Guanidinobutyric acid | gamma-Guanidinobutyric acid hydroxylase | This compound |

Catabolism and Biodegradation of this compound

The breakdown of γ-Guanidino-β-hydroxybutyric acid is expected to proceed through enzymatic degradation, targeting both the guanidino group and the carbon skeleton.

Enzymatic Degradation Mechanisms and Identified Metabolites

The primary step in the catabolism of γ-Guanidino-β-hydroxybutyric acid is likely the removal of the guanidino group. This is typically accomplished by amidinohydrolases , which hydrolyze the guanidino group to produce urea (B33335) and the corresponding amino acid. In this case, the product would be beta-hydroxy-gamma-aminobutyric acid and urea.

The resulting beta-hydroxy-gamma-aminobutyric acid would then be subject to further degradation. The catabolism of the closely related compound, gamma-hydroxybutyric acid (GHB), proceeds via oxidation to succinic semialdehyde, which is then further oxidized to succinate. nih.govresearchgate.net A similar pathway can be postulated for beta-hydroxy-gamma-aminobutyric acid.

Integration and Interconnections with Central Metabolic Cycles

The catabolic products of γ-Guanidino-β-hydroxybutyric acid provide a direct link to central metabolic cycles. The urea produced from the removal of the guanidino group enters the urea cycle for excretion.

Table 2: Common Guanidino Compounds and their Precursors

| Guanidino Compound | Amidine Acceptor |

| Guanidinoacetic acid | Glycine |

| Creatine | Guanidinoacetic acid (via methylation) |

| gamma-Guanidinobutyric acid | gamma-Aminobutyric acid (GABA) |

| beta-Guanidinopropionic acid | beta-Alanine |

| Guanidinosuccinic acid | Aspartic acid |

Physiological and Neuromodulatory Roles of Endogenous Gamma Guanidino Beta Hydroxybutyric Acid

Role in Central Nervous System Function and Homeostasis

Modulation of Neuronal Excitability and Network Synchronization

The direct effects of endogenous GGBHBA on neuronal excitability and the synchronization of neural networks have not been characterized in detail. It is hypothesized that if GGBHBA enhances GABAergic neurotransmission, it would likely contribute to a decrease in neuronal excitability, potentially protecting against excessive neuronal firing. evitachem.com This has led to suggestions of its potential relevance in conditions such as anxiety and epilepsy. evitachem.com

Many compounds within the broader guanidino family are known to be neuroactive and can induce seizures, indicating a capacity to increase neuronal excitability. The neurotoxic potential of some guanidino compounds has been explored, though specific data for GGBHBA is lacking. nih.govnih.gov Without electrophysiological studies examining the effects of GGBHBA on neuronal firing rates, membrane potentials, and synaptic currents, its role in modulating neuronal excitability and synchronizing network activity cannot be definitively stated.

Influence on Neural Circuitry and Signaling Cascades

There is a notable absence of research investigating the influence of GGBHBA on specific neural circuits and intracellular signaling cascades. To understand its impact, studies would be needed to identify the precise receptors with which it interacts and the subsequent downstream signaling pathways that are activated or inhibited. For instance, determining if GGBHBA binds to specific subtypes of GABA receptors or other novel binding sites would be a critical first step. Furthermore, investigations into its effects on second messenger systems, protein kinase activity, and gene expression in neurons would be necessary to elucidate its influence on neural circuitry. At present, no such detailed research findings are available in the scientific literature.

Pathophysiological Significance of Gamma Guanidino Beta Hydroxybutyric Acid Accumulation

Elevated Concentrations in Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

SSADHD is caused by mutations in the ALDH5A1 gene, which codes for the enzyme succinic semialdehyde dehydrogenase. This enzyme is crucial for the catabolism of GABA. wikipedia.org Its deficiency leads to the accumulation of succinic semialdehyde, which is then alternatively reduced to γ-hydroxybutyric acid (GHB). wikipedia.orgrarediseases.org This metabolic block also results in the accumulation of other GABA-related metabolites, including γ-guanidinobutyric acid (GGB). nih.govresearchgate.net

The primary biochemical indicator of SSADHD is the significant elevation of GHB in urine, plasma, and cerebrospinal fluid. rarediseases.org However, comprehensive metabolic profiling of patients with SSADHD has revealed a broader spectrum of accumulating compounds that contribute to the complex clinical picture of the disease. In addition to GHB, elevated levels of GABA and GGB are also characteristic findings in individuals with this disorder. nih.govresearchgate.net The measurement of these metabolites is therefore crucial for the diagnosis of SSADHD. frontiersin.org

Below is a table summarizing the key biochemical markers that accumulate in SSADHD:

| Biomarker | Abbreviation | Body Fluid | Significance in SSADHD |

| γ-aminobutyric acid | GABA | Plasma, Cerebrospinal Fluid | Elevated due to blocked catabolism |

| γ-hydroxybutyric acid | GHB | Urine, Plasma, Cerebrospinal Fluid | Hallmark diagnostic marker, significantly elevated |

| γ-guanidinobutyric acid | GGB | Plasma | Elevated, contributes to neuropathophysiology |

This table is based on data from multiple research studies on the biochemical profile of SSADHD.

Recent research has shed light on the direct impact of these accumulating metabolites on brain function. A key study investigating cortical oscillation patterns in children with SSADHD has established a direct correlation between elevated plasma concentrations of GABA and GGB and alterations in neuronal synchronization. nih.gov

Specifically, the study found that increased levels of both GABA and GGB were associated with reduced sensory-evoked beta and gamma brainwave activity. nih.gov These frequency bands are critical for various cognitive functions, including sensory processing, attention, and memory. The suppression of these cortical oscillations suggests impaired neuronal communication and synchronization, which likely underlies many of the neurological symptoms observed in SSADHD, such as intellectual disability, expressive aphasia, and movement disorders. nih.gov

The following table details the observed correlations between metabolite concentrations and cortical activity:

| Metabolite | Frequency Band | Correlation with Resting-State Activity |

| γ-aminobutyric acid (GABA) | Theta, Alpha, Gamma | Negative |

| γ-guanidinobutyric acid (GGB) | Theta, Alpha, Gamma | Negative |

This data is derived from a study correlating plasma metabolite concentrations with high-density EEG recordings in SSADHD patients. nih.gov

Mechanistic Investigations of Neuropathological Consequences of Accumulation

The precise mechanisms by which the accumulation of γ-guanidinobutyric acid and other metabolites leads to the neuropathology of SSADHD are an active area of investigation. It is hypothesized that the chronic elevation of these compounds contributes to a state of excitotoxicity and impaired neurotransmission.

GGB is structurally similar to GABA and can act as a GABA receptor agonist. nih.gov The constant presence of high levels of GGB, in addition to elevated GABA, may lead to a downregulation of GABA-A receptors, a phenomenon that has been observed in SSADHD. nih.govresearchgate.net This receptor downregulation, despite the high concentration of GABAergic compounds, could paradoxically lead to a state of reduced inhibitory signaling, contributing to the seizures that affect a significant proportion of individuals with SSADHD.

Furthermore, the accumulation of succinic semialdehyde is thought to cause increased oxidative stress, which can lead to cellular damage and death. wikipedia.org This oxidative stress may also be responsible for the loss of dopamine (B1211576) in the striatum, potentially contributing to the movement disorders seen in the disease. wikipedia.org

Exploration in Other States of Metabolic Imbalance

While the accumulation of γ-guanidinobutyric acid is a well-documented feature of SSADHD, its presence in other metabolic disorders is less clear. The formation of GGB is linked to the enzymatic activity of arginine:glycine amidinotransferase, which can use GABA as a substrate when its concentrations are high. researchgate.net Therefore, it is plausible that elevated GGB could be found in other conditions characterized by a primary and significant elevation of GABA.

One such condition is GABA transaminase deficiency, another rare inborn error of GABA metabolism. nih.gov However, the primary focus in the literature for this disorder has been on the elevation of GABA itself. Further metabolomic studies on a wider range of neurometabolic disorders are needed to determine if elevated GGB is a unique feature of SSADHD or if it can be observed in other states of severe GABAergic system dysregulation.

Advanced Analytical Methodologies for Gamma Guanidino Beta Hydroxybutyric Acid Research

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis in Biological Matrices (e.g., GC-MS, LC-MS/MS)

Chromatography coupled with mass spectrometry stands as the cornerstone for the quantitative analysis of guanidino compounds in biological matrices such as plasma, urine, and tissues. nih.govnih.gov These techniques offer the necessary selectivity and sensitivity to measure trace amounts of these analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a well-established method for the analysis of small, volatile molecules. However, guanidino compounds, including γ-GBHA, are non-volatile and require chemical derivatization prior to GC-MS analysis to increase their volatility and thermal stability. swgdrug.orgdc.gov Common derivatization strategies involve the reaction of the guanidino group with reagents like glyoxal (B1671930) and ethyl chloroformate or silylating agents such as N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA). dc.govresearchgate.netnih.gov These derivatization steps convert the polar guanidino and hydroxyl groups into less polar, more volatile derivatives suitable for gas chromatography. swgdrug.orgdc.gov Following separation on a capillary column, the mass spectrometer detects and quantifies the derivatized compound, often using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced specificity. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of endogenous compounds in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of polar, non-volatile compounds without the need for derivatization in many cases. nih.govnih.gov For guanidino compounds, reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for separation. researchgate.netnih.gov To enhance sensitivity, particularly for low-level analytes, derivatization may still be employed. For instance, chemical derivatization with benzoyl chloride has been used to improve the sensitivity for related compounds like gamma-aminobutyric acid (GABA). nih.gov The use of tandem mass spectrometry allows for highly selective detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing interferences from the complex biological matrix. researchgate.net

The validation of these methods is critical and typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netoup.com For endogenous compounds where a true blank matrix is unavailable, strategies such as the use of a surrogate matrix, standard addition, or a surrogate analyte (e.g., a stable isotope-labeled version of the analyte) are employed for calibration. nih.govnih.govcstti.com

| Technique | Derivatization Reagent(s) | Key Analytical Parameters | Application Notes |

| GC-MS | Glyoxal and Ethyl Chloroformate | LODs: 0.014 - 0.024 µmol/L; Linear range: 0.1 - 20.0 µmol/L. researchgate.net | Applied to determine guanidino compounds in the serum of uremic patients. researchgate.net |

| N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA) | LLOQ: 2.5 µg/mL in 50 µL of sample. nih.gov | Developed for determining trace concentrations of gamma-hydroxybutyrate (GHB) in blood and urine. nih.gov | |

| LC-MS/MS | Benzoyl Chloride | Enhances sensitivity for compounds with amino groups. nih.gov | Used for simultaneous determination of endogenous GHB and its metabolic precursors in human urine. nih.gov |

| Isotope-Coded Doubly Charged Labeling (ICDCL) | LOD < 5 nM; LOQ < 25 nM; Linear range: 25 nM - 1 µM. acs.org | Developed for multiplexed analysis of endogenous guanidino compounds in lung cancer tissues. acs.org |

Stable Isotope Labeling and Mass Isotopomer Distribution Analysis for Metabolic Flux Studies

Understanding the metabolic pathways and turnover rates of γ-GBHA requires dynamic studies that can trace the fate of atoms through the metabolic network. Stable isotope labeling, in conjunction with mass spectrometry, is a powerful tool for such metabolic flux analysis. nih.govmonash.edu This approach involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N) into a biological system and monitoring the incorporation of the isotope into downstream metabolites over time. nih.gov

For guanidino compounds, specific labeling strategies have been developed. One such method is Benzylic Rearrangement Stable Isotope Labeling (BRSIL), which uses a common reagent, benzil, to label the guanidino group. researchgate.net This technique has been applied to quantify various guanidino compounds, including 4-guanidinobutyric acid. researchgate.net Another advanced strategy is the Isotope-Coded Doubly Charged Labeling (ICDCL) method, which employs a set of isotope-coded derivatization reagents to label endogenous guanidino compounds. acs.org This allows for multiplexed analysis and accurate quantification. acs.org

Mass Isotopomer Distribution Analysis (MIDA) is a technique that analyzes the distribution of mass isotopomers (molecules that differ only in the number of isotopic atoms they contain) in a product molecule. nih.gov By administering a stable isotope-labeled precursor and measuring the resulting mass isotopomer patterns in the product (e.g., γ-GBHA) via mass spectrometry, it is possible to calculate the enrichment of the true precursor pool from which the product was synthesized. nih.gov This information allows for the determination of the fraction of newly synthesized molecules, providing quantitative data on biosynthesis and turnover rates. nih.gov The conceptual basis of metabolic flux analysis is that the isotope labeling patterns of intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer these flux rates by measuring the labeling patterns. mdpi.comresearchgate.net

Development of High-Throughput Screening Assays for Academic Research Applications

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical, genetic, or pharmacological compounds for their effect on a specific biological target. wikipedia.orgbmglabtech.com While heavily used in the pharmaceutical industry, HTS methodologies are increasingly being adapted for academic research to explore the function of uncharacterized compounds and to identify probes for studying biological pathways. corefacilities.org

For a compound like γ-GBHA, the development of a high-throughput screening assay would first require the identification of a specific, measurable biological activity. This could involve its interaction with a receptor, an enzyme, or an ion channel. bmglabtech.com For example, if γ-GBHA is hypothesized to modulate the activity of a specific receptor, an HTS assay could be designed to measure this modulation.

The development process involves several key steps:

Assay Design and Miniaturization : The biological assay is adapted to a microtiter plate format (e.g., 96, 384, or 1536 wells) to allow for the simultaneous testing of many compounds. wikipedia.org

Automation : Robotic systems are used for liquid handling, plate transport, and reagent addition to ensure reproducibility and high throughput. wikipedia.org

Detection : A sensitive and robust detection method is employed, which could be based on fluorescence, luminescence, absorbance, or other measurable signals. corefacilities.org For instance, a fluorescence-based assay could be developed to monitor changes in membrane potential or intracellular ion concentrations in response to γ-GBHA. nih.gov

Data Analysis and Hit Selection : Sophisticated software is used to process the large volumes of data generated, perform quality control, and identify "hits" – compounds that produce a significant effect in the assay. wikipedia.org

In an academic research context, HTS could be used to screen a library of small molecules to find compounds that either mimic or inhibit the activity of γ-GBHA, thereby providing tools to study its physiological role. Alternatively, γ-GBHA itself could be screened against a panel of biological targets to identify its molecular binding partners and elucidate its mechanism of action. The primary goal in this academic setting is often the identification of leads and tool compounds that can be used to further investigate biological processes. bmglabtech.com

Preclinical Research Models for Elucidating Gamma Guanidino Beta Hydroxybutyric Acid Function and Dysregulation

Genetically Modified Animal Models for Studying GGB Metabolism and Effects (e.g., SSADHD models)

Genetically engineered animal models, particularly mouse models of SSADH deficiency, are fundamental tools for in vivo research into the metabolic consequences of disrupted GABA catabolism, which includes the accumulation of GHB and subsequently GGB.

The most widely used model is the SSADH knockout mouse (Aldh5a1-/-). This model was created to mimic the human condition of SSADH deficiency, a rare autosomal recessive disorder. nih.gov In this disease, the enzyme SSADH, which is responsible for converting succinic semialdehyde to succinic acid, is non-functional. pndassoc.org This blockage leads to the accumulation of succinic semialdehyde, which is then reduced to GHB. nih.gov The Aldh5a1-/- mouse is considered a strong phenocopy of the human disorder, displaying many of the same neurological symptoms, including seizures. nih.gov

Key Research Findings from SSADHD Animal Models:

Biochemical Phenotype: The Aldh5a1-/- mouse exhibits markedly elevated levels of GABA and GHB in urine and various tissues, including the brain, which is a hallmark of the human disease. pndassoc.org This biochemical environment is the basis for studying the downstream metabolic consequences, including the formation of GGB.

Neurological Consequences: These models have been instrumental in linking the accumulation of GHB and GABA to specific neurological deficits. The severity of the seizure disorder in the mouse model is notably more pronounced than in most human patients, providing a robust system for studying epileptogenesis. nih.gov

Therapeutic Testing: The SSADH knockout mouse serves as a crucial platform for testing potential therapeutic strategies aimed at mitigating the effects of metabolite accumulation. pndassoc.org

Recently, more sophisticated genetic models have been developed to allow for more controlled studies. For instance, a novel SSADHD mouse model with a conditional aldh5a1 reactivation system has been proposed. ssadh.net This "on-demand" system would allow researchers to restore SSADH function at specific times and in specific cell types, providing deeper insights into the reversibility of pathological changes and the critical windows for intervention. ssadh.netresearchgate.net

| Model | Genetic Modification | Key Phenotype | Research Application |

|---|---|---|---|

| Aldh5a1-/- Mouse | Complete knockout of the Aldh5a1 gene | Elevated GABA and GHB, spontaneous seizures, ataxia | Studying disease pathophysiology, initial therapeutic screening |

| Inducible SSADH Mouse (aldh5a1lox-rtTA-STOP) | Conditional knockout/reactivation of the aldh5a1 gene | Allows for controlled restoration of SSADH enzyme activity | Investigating the timing, rate, and cell-specificity of enzyme restoration therapies |

In Vitro Cellular Systems for Biochemical Pathway Delineation and Mechanistic Studies

In vitro models are indispensable for dissecting the specific biochemical reactions and cellular responses related to GGB and its precursors without the complexities of a whole-organism system. These models range from isolated enzymes to cultured cells.

Studies using isolated enzyme preparations have been fundamental in characterizing the kinetics and regulation of enzymes involved in the GABA metabolic pathway, such as GABA transaminase, succinic semialdehyde reductase, and SSADH itself. nih.gov These systems allow for precise measurement of how different substrates and inhibitors affect the production of metabolites like GHB.

Cell culture systems provide a more integrated view of how cells handle metabolic stress due to the accumulation of compounds like GHB. For example, bovine caruncular epithelial cells have been used as a model to study the effects of high concentrations of β-Hydroxybutyrate (a structurally similar compound) on cell metabolism and inflammatory responses. mdpi.com Such models can be adapted to investigate the specific cellular toxicity and metabolic disruptions caused by GHB and GGB. By exposing neuronal or glial cell lines to high levels of GHB, researchers can study effects on mitochondrial function, oxidative stress, and cell viability, which are thought to be key mechanisms of neurotoxicity in SSADH deficiency.

Applications of In Vitro Systems:

Pathway Elucidation: Mapping the enzymatic steps that lead from GABA to GHB and potentially to GGB.

Mechanistic Insights: Investigating the downstream cellular effects of metabolite accumulation, such as receptor activation, oxidative stress, and apoptosis.

High-Throughput Screening: Testing the effects of large libraries of pharmacological compounds on specific enzymatic activities or cellular phenotypes.

Pharmacological Modulation and Interventional Approaches in Experimental Systems

The preclinical models described above serve as the foundation for testing pharmacological interventions aimed at correcting the metabolic imbalance or mitigating the downstream effects of GGB and its precursors.

A key strategy in SSADH deficiency models is to reduce the accumulation of GHB. One approach involves the use of Vigabatrin, an irreversible inhibitor of GABA transaminase. pndassoc.org The rationale is that by blocking the conversion of GABA to succinic semialdehyde, the substrate for GHB production would be reduced. However, clinical trials in patients and studies in animal models have shown limited success with this approach. pndassoc.org

Another avenue of investigation is to target the receptors that GHB interacts with. GHB is known to act as an agonist at specific GHB receptors and as a weak partial agonist at GABA(B) receptors. consensus.app The use of selective antagonists for these receptors in animal models can help to disentangle which of GHB's effects are mediated by each receptor type. For instance, the selective GHB receptor antagonist NCS-382 has been used in experimental systems to block the effects of GHB on dopamine (B1211576) release. pndassoc.org Similarly, GABA(B) receptor antagonists can abolish some of the sedative and respiratory depressant effects of high doses of GHB. nih.gov

Other therapeutic concepts that have been explored in the Aldh5a1-/- mouse model include the use of taurine (B1682933) and the opioid receptor antagonist naltrexone, based on various hypotheses about the downstream neurochemical disruptions in SSADH deficiency. pndassoc.org

| Compound | Mechanism of Action | Experimental System | Observed Effect/Rationale |

|---|---|---|---|

| Vigabatrin | Irreversible inhibitor of GABA transaminase | SSADH deficient patients and animal models | Intended to reduce the production of succinic semialdehyde and GHB |

| NCS-382 | Selective GHB receptor antagonist | Animal models | Blocks striatal dopamine release following GHB administration |

| Taurine | Essential amino acid with neuromodulatory properties | Aldh5a1-/- mouse model | Tested for potential therapeutic benefit in SSADH deficiency |

| Naltrexone | Opioid receptor antagonist | Aldh5a1-/- mouse model | Explored as a potential therapy for SSADH deficiency |

These pharmacological studies, conducted in both in vivo and in vitro preclinical models, are essential for validating therapeutic targets and advancing the development of new treatments for disorders characterized by the accumulation of GGB and related metabolites.

Gamma Guanidino Beta Hydroxybutyric Acid As a Research Biomarker

Potential as a Biomarker for Gamma-Hydroxybutyric Acid Exposure

The detection of illicit GHB use presents a significant challenge in forensic toxicology due to its endogenous nature and rapid metabolism. GHB is naturally present in the human body, and after exogenous administration, it is quickly eliminated, with a narrow detection window of only a few hours in blood and urine. nih.gov This creates a critical need for alternative biomarkers with a longer detection window to provide evidence of GHB exposure.

While research has explored various GHB metabolites, such as GHB-glucuronide, their utility has been limited by low concentrations in biological fluids. nih.gov The investigation into GGBHB as a potential biomarker stems from the hypothesis that it may be a downstream metabolite of GHB with a more extended half-life. The formation of GGBHB could theoretically occur through the enzymatic modification of GHB, offering a more persistent marker of exposure.

However, it is crucial to note that direct scientific evidence conclusively establishing GGBHB as a metabolite of GHB and validating its use as a reliable biomarker for GHB exposure is not yet available in the public domain. Further research, including controlled administration studies and detailed metabolic profiling, is required to substantiate this potential application.

Utility as a Biomarker for Neurometabolic Disorders (e.g., SSADHD monitoring in preclinical settings)

Succinic semialdehyde dehydrogenase deficiency (SSADHD) is a rare inherited metabolic disorder that affects the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org The enzymatic block in SSADHD leads to the accumulation of GHB and GABA in physiological fluids. wikipedia.org A key finding in the pathophysiology of SSADHD is the documented elevation of a related compound, gamma-guanidinobutyric acid (GGB), in post-mortem tissue of patients. nih.gov

This elevation of GGB suggests that the guanidino pathway may be significantly altered in SSADHD. GGBHB, as a hydroxylated derivative of GGB, is therefore a logical candidate for investigation as a potential biomarker for monitoring disease progression and therapeutic efficacy in preclinical models of SSADHD. In such settings, the ability to quantify GGBHB levels in biological samples could provide valuable insights into the biochemical fluctuations associated with the disorder and the impact of novel therapeutic interventions.

A study on individuals with SSADHD revealed elevated plasma levels of γ-guanidinobutyric acid (GGB) compared to healthy controls. This finding points to alterations in the metabolic pathways related to GABA and its derivatives in this disorder.

| Analyte | Patient Group | Mean Concentration (μM) ± SE | Control Group | Mean Concentration (μM) ± SE | p-value |

| Plasma GABA | SSADHD (n=16) | 3.29 ± 0.25 | Healthy Controls (n=8) | 1.44 ± 0.04 | < 0.001 |

| Plasma GGB | SSADHD (n=16) | 0.09 ± 0.01 | Healthy Controls (n=8) | 0.03 ± 0.00 | < 0.001 |

Table 1: Plasma concentrations of GABA and GGB in SSADHD patients and healthy controls. Data adapted from a study on cortical activity in SSADHD. nih.gov

While this data pertains to GGB, it provides a strong rationale for investigating GGBHB in the same patient population and in preclinical models. Further studies are necessary to determine if GGBHB levels are also elevated in SSADHD and if they correlate with disease severity or response to treatment.

Methodological Development and Validation Strategies for Research Biomarker Applications

The successful application of GGBHB as a research biomarker is contingent upon the development and validation of robust and sensitive analytical methods for its quantification in biological matrices such as plasma, urine, and cerebrospinal fluid. Given the structural similarity of GGBHB to other endogenous compounds, highly specific and selective analytical techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most promising platform for the accurate quantification of GGBHB. This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte and its differentiation from structurally similar molecules.

A typical validation strategy for an LC-MS/MS method for GGBHB would involve the following key parameters, in accordance with established scientific guidelines:

Selectivity: The ability of the method to differentiate and quantify GGBHB in the presence of other endogenous compounds in the biological matrix.

Accuracy: The closeness of the measured concentration to the true concentration of GGBHB.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes both intra-day and inter-day precision.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of GGBHB that can be reliably detected and quantified with acceptable accuracy and precision.

Matrix Effect: The influence of the biological matrix on the ionization and detection of GGBHB.

Stability: The stability of GGBHB in the biological matrix under various storage and processing conditions.

The development of such a validated analytical method is a prerequisite for conducting the necessary preclinical and clinical studies to firmly establish the role of GGBHB as a research biomarker for GHB exposure and SSADHD. The table below outlines typical validation parameters for a hypothetical LC-MS/MS method for a related compound, which would be analogous for GGBHB.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect (% CV) | ≤ 15% |

| Recovery (% CV) | ≤ 15% |

Table 2: Typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method.

Emerging Research Frontiers and Future Perspectives on Gamma Guanidino Beta Hydroxybutyric Acid

Identification of Novel Enzymes and Regulatory Elements in GGB Metabolism

The metabolic pathway of gamma-Guanidino-beta-hydroxybutyric acid (GGB) is yet to be elucidated. Future research would need to focus on identifying the specific enzymes responsible for its synthesis and degradation. Given its structure, it is plausible that its biosynthesis involves the hydroxylation of gamma-guanidinobutyric acid, a known metabolite of arginine. Key research questions would include:

Biosynthesis: What enzyme, possibly a hydroxylase, is responsible for the beta-hydroxylation of a guanidino-precursor?

Degradation: What are the catabolic pathways for GGB? Are there specific hydrolases or transaminases that act on this compound?

Regulation: How are the genes encoding these metabolic enzymes regulated? Are they induced or repressed by specific physiological conditions or signaling molecules?

Identifying these enzymes would be the first step in understanding the metabolic flux and regulation of GGB in organisms that produce it, such as Streptomyces eurocidicus.

Unraveling Undiscovered Physiological and Pathophysiological Roles

The physiological and potential pathophysiological roles of GGB are currently unknown. Its structural relationship to gamma-hydroxybutyric acid (GHB), a neurotransmitter, suggests that GGB may have neuromodulatory functions. evitachem.com Future research should aim to:

Receptor Binding: Determine if GGB binds to and activates or inhibits any known neurotransmitter receptors or ion channels.

Pathophysiological Implications: Explore any potential links between altered GGB metabolism or levels and disease states. This could involve screening for GGB in biological samples from individuals with neurological or metabolic disorders.

Integration with Systems Biology and Advanced Metabolomics Approaches for Comprehensive Understanding

A systems biology approach, combined with advanced metabolomics, would be crucial for a comprehensive understanding of GGB's role in a biological system. This would involve:

Metabolomic Profiling: Developing sensitive and specific analytical methods to detect and quantify GGB in various biological matrices. This would enable studies to correlate its levels with different physiological or pathological states.

Network Analysis: Integrating data on GGB metabolism and its physiological effects into metabolic and signaling network models. This could help predict its interactions with other metabolites and pathways and identify its broader biological functions.

Target Identification: Utilizing chemoproteomics and other systems-level approaches to identify the protein targets of GGB, which would provide insights into its mechanism of action.

A summary of potential future research directions is presented in the table below.

| Research Area | Key Questions | Potential Approaches |

| Metabolism | Identification of biosynthetic and degradative enzymes. | Enzyme assays, genetic screening of producing organisms, isotopic labeling studies. |

| Physiology | Determination of biological function and receptor interactions. | Receptor binding assays, electrophysiology on model neurons, behavioral studies in animal models. |

| Systems Biology | Understanding the role of GGB in biological networks. | Development of mass spectrometry-based detection methods, metabolic network modeling, chemoproteomic profiling. |

Q & A

Basic Research Questions

Q. How is gamma-Guanidino-beta-hydroxybutyric acid identified and quantified in biological matrices?

- Methodological Answer : Identification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity for guanidino-containing compounds. Quantification requires calibration with certified reference standards and validation for matrix effects (e.g., plasma vs. cerebrospinal fluid). Sample preparation often involves protein precipitation followed by derivatization to enhance ionization efficiency . Biological matrix selection must account for endogenous interference, as noted in studies on structurally related compounds like gamma-hydroxybutyric acid (GHB) .

Q. What are the primary biochemical pathways involving this compound?

- Methodological Answer : The compound interacts with two key pathways: (1) the urea cycle, where its guanidino group mimics arginine metabolites, and (2) nitric oxide synthase (NOS) modulation, potentially altering nitric oxide bioavailability. To study these, researchers use isotopic tracing (e.g., -labeled analogs) in hepatocyte cultures and measure urea/NO metabolites via colorimetric assays. Knockout models of arginase or NOS isoforms can further isolate its effects .

Q. What experimental models are suitable for studying its effects on GABAergic neurotransmission?

- Methodological Answer : In vitro receptor binding assays using rat brain homogenates and competitive displacement of -GABA are standard. For functional studies, electrophysiological recordings in hippocampal slices or primary neuron cultures quantify changes in inhibitory postsynaptic currents (IPSCs). Concurrently, knockdown of GABA receptor subunits (e.g., β3) via siRNA can validate specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (pH, temperature) or receptor isoform expression. A meta-analysis framework should standardize data by normalizing to reference ligands (e.g., muscimol for GABA) and applying statistical models (ANOVA with post hoc corrections). Replicating studies under harmonized protocols, as outlined in FINER criteria (Feasible, Novel, Ethical, Relevant), reduces confounding factors .

Q. What strategies optimize the synthesis of this compound for high-purity research applications?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates ensures high purity (>98%). Post-synthesis purification via reversed-phase HPLC and characterization by / NMR or high-resolution MS are critical. For isotopic labeling, enzymatic transamination using GABA aminotransferase with -glutamate has been adapted from GHB synthesis methodologies .

Q. How to design experiments to elucidate its dual role in modulating nitric oxide synthase and urea cycle enzymes?

- Methodological Answer : A dual-approach design is recommended:

- Pharmacological inhibition : Co-administer NOS inhibitors (e.g., L-NAME) and monitor urea cycle intermediates via LC-MS.

- Genetic models : Use CRISPR-edited hepatocytes lacking ornithine transcarbamylase (OTC) to isolate NOS-related effects.

- Temporal analysis : Time-course experiments differentiate acute vs. chronic modulation, with controls for feedback regulation (e.g., arginine levels) .

Data Analysis and Reporting Standards

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in neurochemical studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) are used to calculate EC/IC values. For multi-variable interactions, multivariate ANOVA or machine learning (e.g., random forest) can identify confounding factors. Reporting must adhere to MIAME (Minimum Information About a Microarray Experiment) standards, including raw data deposition in repositories like GEO or PRIDE .

Q. How should researchers validate the specificity of antibodies used in this compound immunohistochemistry?

- Methodological Answer : Validation requires (1) pre-absorption controls with excess antigen, (2) cross-reactivity testing against structurally similar compounds (e.g., arginine, GHB), and (3) comparison with genetic knockout tissues. Western blotting of tissue lysates confirms target band presence/absence. Commercial antibodies should meet ICC/IF validation criteria as per HUPO Antibody Initiative guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.